5-(2-bromoacetyl)isobenzofuran-1(3H)-one
Description
Historical Context and Discovery
The development of 5-(2-bromoacetyl)isobenzofuran-1(3H)-one emerged from systematic investigations into brominated isobenzofuran derivatives during the late 20th and early 21st centuries. The compound has been referenced in multiple patents and scientific literature, indicating its relevance in research and development within pharmaceutical and chemical industries. Historical synthesis approaches have evolved from traditional acylation methodologies to more sophisticated synthetic routes involving commercially available reagents such as maleic anhydride and phthalic anhydride as starting materials.
The discovery and characterization of this compound can be traced through patent literature, particularly in methods for preparing isobenzofuran-1(3H)-one compounds through innovative synthetic pathways. These developments have been documented in various patent applications that demonstrate systematic approaches to synthesizing brominated isobenzofuran derivatives using halogenated carboxylic acid anhydrides and 2-(2-bromoacetyl)benzoic acid precursors. The compound has gained recognition through its appearance in chemical databases and commercial chemical suppliers, reflecting its established position in the synthetic chemistry landscape.
Research into this compound has been driven by the pharmaceutical industry's need for versatile intermediates capable of producing bioactive molecules. The systematic study of bromoacetyl-substituted isobenzofuran derivatives has revealed their potential as building blocks for more complex therapeutic agents, contributing to the compound's historical significance in medicinal chemistry research.
Classification and Structural Significance
This compound belongs to the class of isobenzofuran derivatives, which are characterized by their fused bicyclic aromatic systems incorporating oxygen heteroatoms. The compound's classification within organic chemistry encompasses multiple functional group categories, including halogenated aromatics, ketones, and lactones, due to its complex molecular architecture.
The structural significance of this compound lies in its fused bicyclic system featuring a bromine atom attached to the acetylated position. The International Union of Pure and Applied Chemistry name, this compound, precisely describes the positioning of functional groups within the molecular framework. The compound can be represented through its International Chemical Identifier code 1S/C10H7BrO3/c11-4-9(12)6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2, which provides detailed connectivity information for the molecular structure.
Table 1: Molecular Properties of this compound
The structural architecture exhibits significant chemical diversity through its multiple reactive sites, including the bromoacetyl substituent that serves as an electrophilic center for nucleophilic substitution reactions. The isobenzofuran core provides aromatic stability while maintaining reactivity through the lactone functionality, creating a balanced molecular platform for synthetic transformations.
Research Relevance in Organic Chemistry
The research relevance of this compound in organic chemistry extends across multiple domains, including synthetic methodology development, pharmaceutical intermediate synthesis, and heterocyclic chemistry advancement. The compound serves as a versatile platform for studying reaction mechanisms involving brominated aromatic systems and lactone chemistry.
Contemporary research applications demonstrate the compound's utility in pharmaceutical intermediate synthesis, where its structural features enable the development of piperazine and piperidine derivatives for receptor-binding studies. The electrophilic nature of the bromine atom facilitates nucleophilic substitution reactions, while the acetyl group provides additional functionalization opportunities for medicinal chemistry applications. Research has shown that derivatives of isobenzofuran compounds, including this specific bromoacetyl variant, have been studied for their ability to inhibit microbial quorum sensing, which plays crucial roles in biofilm formation in pathogenic bacteria such as Staphylococcus epidermidis.
The compound's significance in organic synthesis extends to its role as a building block for constructing more complex molecular architectures. Research investigations have demonstrated its utility in cascade cyclization reactions and nucleophilic ring-opening processes that furnish diverse isobenzofuran derivatives with enhanced biological activities. The presence of the bromoacetyl functional group enhances reactivity profiles, making it particularly valuable for developing new synthetic methodologies in heterocyclic chemistry.
Table 2: Research Applications of this compound
Advanced synthetic applications have demonstrated the compound's utility in trifluoroacetic anhydride-mediated acylation reactions of benzofurans using carboxylic acids as acylating agents. These methodologies do not require Lewis acid catalysts and lead to regioselective formation of 2-acyl benzofurans, showcasing the compound's versatility in modern synthetic protocols. Research has also explored its role in transition metal-catalyzed reactions for synthesizing phthalides and alpha,beta-butenolides through carbon-hydrogen bond functionalization from non-halogenated starting materials.
Properties
IUPAC Name |
5-(2-bromoacetyl)-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c11-4-9(12)6-1-2-8-7(3-6)5-14-10(8)13/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTUUCUHJPVLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CBr)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme and Conditions
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| I | Halogenated carboxylic acid anhydride + 2-(2-bromoacetyl)benzoic acid | 50°C to 140°C, 20 hours | (Z)-3-(bromomethylene)isobenzofuran-1(3H)-one intermediate |
| II | Intermediate + (R2)MgX (e.g., (C3H7)MgX) | -10°C to 10°C | This compound |
- Details: Phthalic anhydride (100 g, 0.67 moles) is reacted with malonic acid and triethylamine in a reactor at 65°C to form an intermediate solution. The malonic acid is added portionwise, and the reaction is maintained at 80°C for 20 hours until completion (monitored by NMR). This intermediate is then reacted with Grignard reagents such as propylmagnesium halides at low temperatures to introduce the bromoacetyl group effectively.
Notes on Reaction Parameters
- The temperature control is critical: the first step requires moderate heating (50–140°C) for cyclization, while the second step demands low temperatures (-10°C to 10°C) to maintain selectivity and avoid side reactions.
- The choice of halogen in the carboxylic acid anhydride and the Grignard reagent influences the yield and purity of the final product.
- The reaction progress is typically monitored by nuclear magnetic resonance (NMR) spectroscopy to ensure completion and structural integrity.
Research Findings and Optimization
- The patent method emphasizes the importance of stepwise addition of reagents and temperature control to maximize yield and minimize impurities.
- The use of triethylamine as a base facilitates the formation of the intermediate and stabilizes the reaction environment.
- The Grignard reagent step is crucial for introducing the bromoacetyl group with high regioselectivity.
- Monitoring by NMR ensures that the reaction proceeds to completion without undesired side products.
Summary Table of Preparation Conditions
| Parameter | Step I (Cyclization) | Step II (Functionalization) |
|---|---|---|
| Temperature | 50–140°C (optimum ~65–80°C) | -10°C to 10°C |
| Reaction Time | ~20 hours | Variable, typically short (minutes to hours) |
| Solvents | Typically inert solvents or neat conditions | Ether solvents for Grignard reactions |
| Reagents | Halogenated carboxylic acid anhydride, 2-(2-bromoacetyl)benzoic acid, triethylamine | Organomagnesium halide (e.g., propylmagnesium chloride) |
| Monitoring | NMR spectroscopy | NMR spectroscopy |
| Yield | High (dependent on purity of reagents and conditions) | High with controlled temperature |
Chemical Reactions Analysis
Types of Reactions
5-(2-bromoacetyl)isobenzofuran-1(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the bromoacetyl group can yield different products depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can introduce carbonyl or carboxyl groups.
Scientific Research Applications
5-(2-bromoacetyl)isobenzofuran-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-bromoacetyl)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets. The bromoacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Reactivity
The biological and chemical properties of isobenzofuran-1(3H)-one derivatives are heavily influenced by substituents at the 3-, 5-, or 6-positions. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Substituents
| Compound Name | Substituent(s) | Key Features |
|---|---|---|
| 5-(2-Bromoacetyl)isobenzofuran-1(3H)-one | 5-COCH₂Br | Electrophilic bromoacetyl group; potential for nucleophilic substitution |
| 5-(Phenylsulfonyl)isobenzofuran-1(3H)-one | 5-SO₂Ph | Electron-withdrawing sulfonyl group; enhances stability |
| 3-(Bromomethylene)isobenzofuran-1(3H)-one | 3-CHBr (exocyclic double bond) | Planar structure; conjugated system for radical reactions |
| (E)-4,6-Dimethoxy-3-[4-oxo-5-(prop-1-enyl)-4H-pyran-2-yl]-isobenzofuran-1(3H)-one | 4,6-OCH₃; 3-pyran substituent | Bulky substituents; antitumor activity against oral cancer cells |
| 2-Fluoro-5-[(Z)-(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile | 5-C≡N-F; 3-CH-C₆H₃F(CN) | Electron-withdrawing groups; PARP inhibitor intermediate |
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Sulfonyl (SO₂Ph) and bromoacetyl (COCH₂Br) groups enhance electrophilicity, favoring covalent interactions with biological targets (e.g., enzyme inhibition) .
- Conjugation and Planarity : Exocyclic double bonds (e.g., 3-CHBr) increase conjugation, improving radical scavenging or photochemical reactivity .
- Steric Effects : Bulky substituents (e.g., pyran rings) may limit membrane permeability but enhance target specificity, as seen in antitumor compounds .
Biological Activity
5-(2-Bromoacetyl)isobenzofuran-1(3H)-one, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Chemical Structure and Properties
This compound is characterized by the presence of a bromoacetyl group attached to an isobenzofuran core. Its molecular formula is , and it exhibits properties typical of halogenated organic compounds, such as increased lipophilicity and potential for varied interactions with biological targets.
The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. Specific mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, thereby inhibiting proliferation .
- Apoptosis Induction : The compound promotes apoptotic pathways, evidenced by increased levels of caspase-3 and PARP cleavage in treated cells .
Anticancer Properties
Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound was tested against several cancer types, including HeLa (cervical), MIA PaCa-2 (pancreatic), and DU145 (prostate cancer). It showed low IC50 values, indicating potent cytotoxicity. For example, an IC50 value of was reported for one of its derivatives .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 3.6 ± 0.5 |
| MIA PaCa-2 | 2.7 ± 1.2 |
| DU145 | 4.1 ± 0.9 |
Mechanistic Insights
The mechanism underlying its anticancer activity involves:
- Microtubule Interaction : Similar compounds have been shown to interact with tubulin, leading to disruption of microtubule dynamics and subsequent cell cycle arrest.
- Gene Expression Modulation : It alters the expression of genes related to oxidative stress response and apoptosis, enhancing cellular sensitivity to stressors .
Study on Cytotoxicity
A notable study evaluated the cytotoxic effects of this compound on various cancer cell lines using flow cytometry and Western blot analysis. The results indicated significant induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
In Silico Studies
Molecular docking studies revealed that the compound binds effectively to key proteins involved in cancer progression, such as tubulin. The binding energy calculations suggested strong non-covalent interactions, which could be leveraged for drug design.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-(2-bromoacetyl)isobenzofuran-1(3H)-one, and how can reaction efficiency be optimized?
- Methodological Answer : A palladium(II)-catalyzed approach is widely used for synthesizing substituted isobenzofuranones. For example, 5-methoxy derivatives can be prepared via cyclization of 4-methoxybenzoic acid with dibromomethane under reflux (140°C, 18 h) using Pd(OAc)₂ and KHCO₃, yielding ~33% after silica gel chromatography (hexane:EtOAc = 2:1) . To optimize bromoacetyl group introduction, coupling agents like 2-bromo-1-(4-bromophenyl)ethanone with a benzaldehyde precursor in ethyl methyl ketone (refluxed 10–12 h) can be employed, followed by ethyl acetate extraction . Key optimizations include adjusting stoichiometry of bromoacetylating agents and temperature control to minimize side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for acetyl (δ ~2.5 ppm for CH₃) and bromoacetyl (δ ~4.3 ppm for BrCH₂) groups. Aromatic protons typically appear at δ 6.9–7.8 ppm, as seen in 5-methoxy analogs .
- IR Spectroscopy : Confirm lactone C=O stretching (~1736 cm⁻¹) and Br–C=O (~600 cm⁻¹) .
- X-ray Crystallography : Resolve planarity and intermolecular interactions (e.g., weak C–H⋯O hydrogen bonds) to validate molecular geometry .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during bromoacetylation of isobenzofuranone derivatives?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, using K₂CO₃ as a base in ethyl methyl ketone promotes selective attack at the carbonyl oxygen of the benzaldehyde precursor . Temperature modulation (e.g., 0°C vs. reflux) can also shift selectivity, as demonstrated in the synthesis of isocoumarins . Computational modeling (DFT) of transition states is recommended to predict reactive sites and optimize conditions.
Q. What strategies are effective for resolving contradictions in bioactivity data (e.g., antioxidant vs. cytotoxic effects) for brominated phthalides?
- Methodological Answer :
- Dose-Response Analysis : Test compounds across a wide concentration range (e.g., 1–100 µM) to identify therapeutic windows, as done for antiplatelet agents .
- Comparative Assays : Use parallel assays (e.g., DPPH for antioxidant activity and MTT for cytotoxicity) to distinguish specific vs. nonspecific effects.
- SAR Studies : Modify substituents (e.g., replacing bromoacetyl with methoxy groups) to isolate structural contributors to bioactivity .
Q. What experimental design considerations are critical for crystallographic studies of brominated isobenzofuranones?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from acetone or dichloromethane to obtain high-quality crystals.
- Hydrogen Bonding Analysis : Identify weak interactions (e.g., C6–H6⋯O1, C8–H8A⋯O2) that stabilize crystal packing, as observed in 5-methoxy derivatives .
- Thermal Parameters : Refine anisotropic displacement parameters to account for bromine’s high electron density, ensuring accurate bond-length measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
